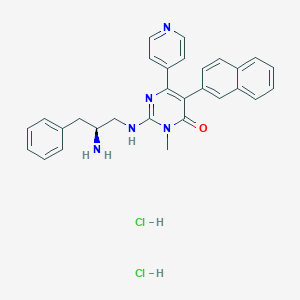

![molecular formula C14H27F3N6O5 B8087055 (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8087055.png)

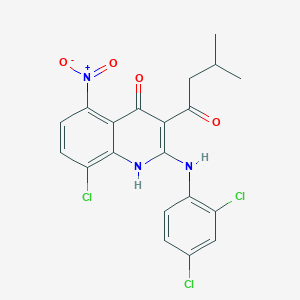

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

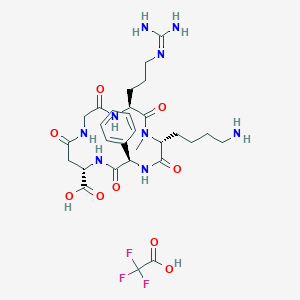

H-Arg-Lys-OH (TFA) est un dipeptide formé à partir des résidus de L-arginine et de L-lysine. Il est couramment utilisé dans la recherche scientifique en raison de son activité biologique et de sa pertinence dans divers processus biochimiques. Le composé est souvent utilisé dans des études relatives aux produits finaux de glycation avancée (AGE) et à leurs effets sur les systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Arg-Lys-OH (TFA) implique généralement la synthèse peptidique en phase solide (SPPS) utilisant la chimie Fmoc (9-fluorenylméthoxycarbonyle). Le processus comprend les étapes suivantes :

Couplage : Les acides aminés L-arginine et L-lysine sont couplés séquentiellement à une résine de support solide.

Déprotection : Le groupe protecteur Fmoc est éliminé à l’aide d’une base comme la pipéridine.

Méthodes de production industrielle

Dans les environnements industriels, la production de H-Arg-Lys-OH (TFA) suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir un rendement et une pureté élevés. L’utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

H-Arg-Lys-OH (TFA) peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes amino peuvent être oxydés pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les oxydes en groupes amino.

Substitution : Les groupes amino peuvent participer à des réactions de substitution avec des électrophiles appropriés.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Halogénures d’alkyle ou chlorures d’acyle dans des conditions basiques.

Principaux produits

Oxydation : Formation d’oxydes.

Réduction : Régénération de groupes amino.

Substitution : Formation de dérivés substitués.

Applications De Recherche Scientifique

H-Arg-Lys-OH (TFA) a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études de synthèse peptidique.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et l’activité enzymatique.

Médecine : Étudié pour son potentiel dans le développement d’agents thérapeutiques ciblant les AGE.

Industrie : Utilisé dans la production de matériaux à base de peptides et d’hydrogels

Mécanisme D'action

L’activité biologique de H-Arg-Lys-OH (TFA) est principalement due à sa capacité à former des liaisons croisées avec les protéines, ce qui conduit à la formation de produits finaux de glycation avancée (AGE). Ces liaisons croisées peuvent affecter les propriétés mécaniques des protéines telles que le collagène, influençant la rigidité et l’élasticité des tissus. Le composé interagit avec des cibles moléculaires spécifiques, notamment les résidus de lysine et d’arginine dans les protéines, et participe à des voies liées à la glycation des protéines .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Arg-Lys-OH : La version non TFA du composé.

H-Arg-Arg-OH : Un dipeptide formé à partir de résidus de L-arginine.

H-Lys-Lys-OH : Un dipeptide formé à partir de résidus de L-lysine

Unicité

H-Arg-Lys-OH (TFA) est unique en raison de sa combinaison spécifique de résidus de L-arginine et de L-lysine, ce qui lui permet de former des liaisons croisées uniques et de participer à des voies biochimiques spécifiques. La présence de TFA améliore sa solubilité et sa stabilité, ce qui le rend plus adapté à certaines conditions expérimentales .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3.C2HF3O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;3-2(4,5)1(6)7/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);(H,6,7)/t8-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHRNGXTGITHQT-OZZZDHQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F3N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride](/img/structure/B8086988.png)

![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B8086991.png)

![(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride](/img/structure/B8087008.png)

![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B8087015.png)

![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8087026.png)

![3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride](/img/structure/B8087039.png)

![D-Glucose, O-alpha-D-xylopyranosyl-(1-->6)-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-](/img/structure/B8087044.png)